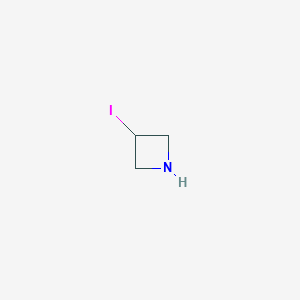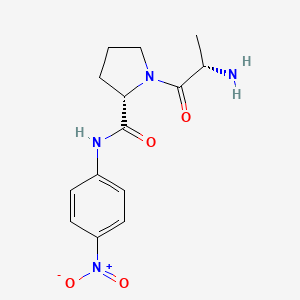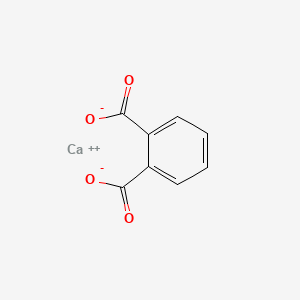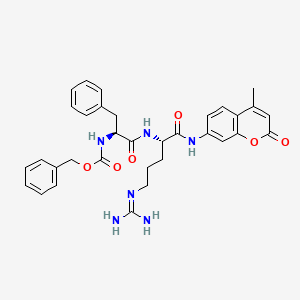
N-CBZ-Phe-Arg-AMC
概要
説明
科学的研究の応用
N-CBZ-Phe-Arg-AMC has a wide range of scientific research applications:
Biochemistry: Used as a substrate to study the activity of proteases, including cathepsins, kallikreins, and plasmin.
Cell Biology: Employed in assays to monitor protease activity in cell lysates and live cells.
Medicine: Utilized in diagnostic assays to detect protease activity associated with various diseases, including cancer and neurodegenerative disorders.
Pharmacology: Used in drug discovery to screen for protease inhibitors and modulators
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-CBZ-Phe-Arg-AMC involves several steps:
Protection of Amino Groups: The amino groups of phenylalanine and arginine are protected using carbobenzyloxy (CBZ) groups.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The CBZ groups are removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Coumarin Derivative Addition: The final step involves coupling the deprotected dipeptide with 7-amido-4-methylcoumarin (AMC) under mild conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of protected amino acids and coupling reagents.
Automated Peptide Synthesizers: Use of automated peptide synthesizers to streamline the coupling and deprotection steps.
Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product to achieve high purity levels
化学反応の分析
Types of Reactions
N-CBZ-Phe-Arg-AMC undergoes several types of chemical reactions:
Hydrolysis: Enzymatic hydrolysis by proteases results in the cleavage of the peptide bond, releasing AMC, which exhibits strong fluorescence.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylalanine and arginine residues.
Substitution: Substitution reactions can occur at the coumarin moiety, altering its fluorescence properties
Common Reagents and Conditions
Hydrolysis: Proteases such as cathepsins, kallikreins, and plasmin in buffered solutions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) under controlled conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) in aqueous or organic solvents
Major Products
AMC: The major product formed from enzymatic hydrolysis is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence.
Modified Peptides: Products from oxidation, reduction, or substitution reactions vary depending on the specific reagents and conditions used
作用機序
類似化合物との比較
Similar Compounds
N-CBZ-Phe-Arg-AMC hydrochloride: A similar compound with a hydrochloride salt form.
This compound TFA: A trifluoroacetic acid salt form of the compound
Uniqueness
This compound is unique due to its:
Fluorescence Properties: The significant increase in fluorescence upon enzymatic cleavage makes it a valuable tool for studying protease activity.
Versatility: It can be used with various proteases, making it suitable for a wide range of biochemical and medical research applications
特性
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N6O6/c1-21-17-29(40)45-28-19-24(14-15-25(21)28)37-30(41)26(13-8-16-36-32(34)35)38-31(42)27(18-22-9-4-2-5-10-22)39-33(43)44-20-23-11-6-3-7-12-23/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,34,35,36)/t26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGDDBWFXDMARY-SVBPBHIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65147-22-0 | |
| Record name | Z-Phe-Arg-AMC | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65147-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


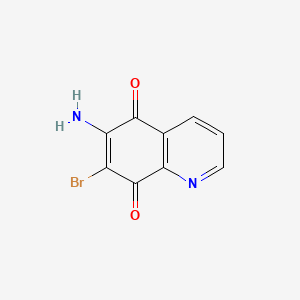
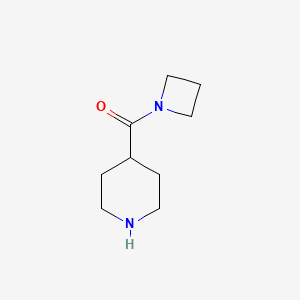
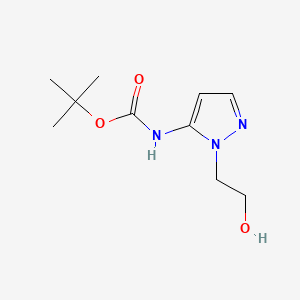
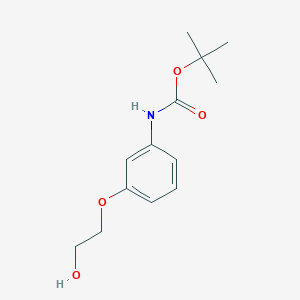
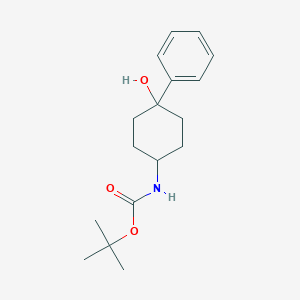
![tert-Butyl N-[(1R)-1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B8093244.png)
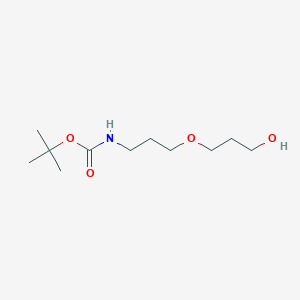
![N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[3,4-b]indol-9-yl)methyl]benzamide](/img/structure/B8093264.png)
![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4E,6E,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate](/img/structure/B8093271.png)
